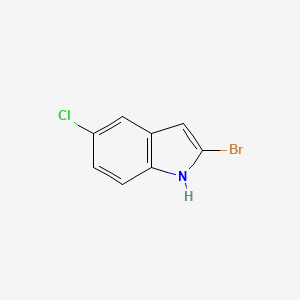

2-Bromo-5-chloro-1H-indole

Description

Significance of the Indole (B1671886) Scaffold in Chemical Research

The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in chemical research, largely due to its prevalence in a vast number of biologically active natural and synthetic compounds. nih.govijpsr.com This "privileged structure" is a fundamental component of the essential amino acid tryptophan, which serves as a precursor to numerous natural indolic compounds through biochemical transformations. nih.goveverant.org Its presence is noted in many alkaloids, peptides, and various synthetic molecules, making it a focal point for drug discovery and development. chula.ac.thmdpi.com

The versatility of the indole nucleus allows it to mimic peptide structures and bind to a wide array of receptors and enzymes, leading to a broad spectrum of pharmacological activities. chula.ac.thmdpi.com Consequently, indole derivatives have been developed as therapeutic agents for a multitude of conditions. Commercially available drugs containing the indole moiety include the antiarrhythmic ajmaline, the antihypertensive reserpine, and the anticancer agent vincristine. mdpi.comnih.gov The structural and chemical reactivity of the indole ring facilitates its modification, enabling the synthesis of novel compounds with potential therapeutic applications in areas such as cancer, inflammatory diseases, and infections. nih.govresearchgate.netmdpi.com

Table 1: Examples of Biologically Active Indole-Containing Compounds

| Compound | Biological Activity |

|---|---|

| Tryptophan | Essential amino acid |

| Serotonin | Neurotransmitter |

| Melatonin | Hormone |

| Indomethacin | Anti-inflammatory |

| Sunitinib | Anticancer |

Overview of Halogenated Indole Systems in Organic and Medicinal Chemistry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the indole scaffold significantly influences its physicochemical and biological properties. nih.govresearchgate.net Halogenation can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making halogenated indoles particularly valuable in both organic synthesis and medicinal chemistry. nih.govontosight.ai Marine organisms are a rich source of halogenated indole alkaloids, with brominated indoles being especially common. nih.govbohrium.com

The position and nature of the halogen substituent on the indole ring are crucial for determining its biological activity. researchgate.netnih.gov For instance, bromination of natural products has been shown to significantly enhance their biological potency. nih.gov In medicinal chemistry, halogenated indoles are investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govmdpi.commdpi.com The ability of halogens to participate in halogen bonding and other non-covalent interactions can enhance the binding of these compounds to enzymes and receptors, thereby modulating their activity. evitachem.com

From a synthetic standpoint, halogenated indoles serve as versatile intermediates. nih.govresearchgate.net The halogen atoms can be readily replaced through various chemical reactions, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. nih.gov

Specific Research Focus on 2-Bromo-5-chloro-1H-indole within the Indole Landscape

Within the diverse family of halogenated indoles, this compound has emerged as a compound of specific research interest. Its structure features a bromine atom at the 2-position and a chlorine atom at the 5-position of the indole ring. This particular arrangement of halogens makes it a useful building block in organic synthesis.

The primary application of this compound reported in the literature is as a synthetic intermediate. chemicalbook.com Specifically, it is utilized in the preparation of benzofuran-3-one indole derivatives that act as inhibitors of phosphatidylinositol-3-kinases (PI3K). chemicalbook.com The PI3K pathway is a critical signaling pathway involved in cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. The use of this compound in the synthesis of PI3K inhibitors highlights its importance in the development of potential therapeutic agents.

While direct biological activity studies on this compound itself are not extensively documented, its role as a precursor to pharmacologically active molecules underscores its significance in medicinal chemistry research. The presence of two different halogen atoms at distinct positions on the indole core provides synthetic chemists with opportunities for regioselective modifications, further expanding its utility in the creation of diverse chemical libraries for drug discovery.

Table 2: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1242737-14-9 | C₈H₅BrClN |

| Ajmaline | 4360-12-7 | C₂₀H₂₆N₂O₂ |

| Reserpine | 50-55-5 | C₃₃H₄₀N₂O₉ |

| Vincristine | 57-22-7 | C₄₆H₅₆N₄O₁₀ |

| Tryptophan | 73-22-3 | C₁₁H₁₂N₂O₂ |

| Serotonin | 50-67-9 | C₁₀H₁₂N₂O |

| Melatonin | 73-31-4 | C₁₃H₁₆N₂O₂ |

| Indomethacin | 53-86-1 | C₁₉H₁₆ClNO₄ |

| Sunitinib | 557795-19-4 | C₂₂H₂₇FN₄O₂ |

| Sumatriptan | 103628-46-2 | C₁₄H₂₁N₃O₂S |

| Benzofuran-3-one | 553-86-6 | C₈H₆O₂ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTIBZIHRZQNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-Bromo-5-chloro-1H-indole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecule's framework.

The substitution pattern of the indole (B1671886) core is unequivocally determined using a suite of 1D and 2D NMR experiments. While spectral data for the parent this compound is not extensively published, data from its N-protected derivatives, such as the (2-trimethylsilylethoxymethyl) (SEM) protected analogue, provides clear insight into the expected chemical shifts and couplings of the core structure. uni-marburg.de

¹H NMR: In a typical ¹H NMR spectrum, the protons on the indole ring would exhibit distinct signals. For the SEM-protected analogue, the proton at the C3 position appears as a singlet, while the three aromatic protons on the benzene (B151609) ring (H4, H6, and H7) show characteristic splitting patterns (doublets and doublets of doublets) due to spin-spin coupling. uni-marburg.de

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shift of each unique carbon atom in the molecule. The positions of the bromine and chlorine substituents significantly influence the shifts of the carbons to which they are attached (C2 and C5) and adjacent carbons. uni-marburg.de

2D NMR Experiments: To definitively assign each proton and carbon signal, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the aromatic protons (H4-H6-H7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, linking the signals of H3, H4, H6, and H7 to their respective carbon atoms C3, C4, C6, and C7.

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over two or three bonds. It allows for the assignment of non-protonated "quaternary" carbons, such as C2, C5, C3a, and C7a, by observing their long-range couplings to nearby protons. For instance, the H4 proton would show an HMBC correlation to the chlorine-bearing C5.

A summary of the NMR data for the closely related 2-Bromo-5-chloro-1-(2-trimethylsilylethoxymethyl)-1H-indole highlights the expected values for the indole core. uni-marburg.de

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| 3 | 6.55 (s) | 105.3 | C2, C3a, C4 |

| 4 | 7.50 (d) | 119.3 | C3, C5, C6, C7a |

| 6 | 7.11 (dd) | 122.7 | C4, C5, C7a |

| 7 | 7.18 (d) | 111.3 | C3a, C5 |

Data derived from the SEM-protected analog of this compound. uni-marburg.de

While the indole ring itself is planar, NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to study the spatial proximity of atoms and determine the preferred orientation of any substituents, particularly at the N1 position in derivatives. For the parent this compound, which lacks complex side chains, significant conformational flexibility is not anticipated. However, for its derivatives, such studies would confirm the through-space relationships between the N-substituent and the indole ring protons.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable technique for confirming the molecular weight and elemental composition of this compound and for studying its structural integrity through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. Analysis of the tert-Butoxycarbonyl (Boc) protected derivative of this compound by HRMS confirms the presence of bromine, chlorine, carbon, hydrogen, nitrogen, and oxygen atoms in the correct proportions. uni-marburg.de The distinct isotopic pattern created by the presence of both bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) provides a clear signature for the molecule in the mass spectrum.

| Derivative | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| tert-Butyl this compound-1-carboxylate | [C₁₃H₁₃BrClNO₂ + H]⁺ | 332.9891 | 332.9897 |

HRMS data for the Boc-protected derivative confirms the elemental composition of the core structure. uni-marburg.de

Common fragmentation pathways would likely include:

Loss of Halogens: Initial loss of the bromine radical (•Br) or, less commonly, the chlorine radical (•Cl).

Loss of HCN: A characteristic fragmentation of the indole ring, involving the expulsion of a neutral hydrogen cyanide molecule.

Sequential Losses: A combination of the above, such as the loss of a bromine atom followed by the loss of HCN.

Analyzing these fragmentation patterns provides further confidence in the structural assignment, as the masses of the resulting fragments must correspond to logical pieces of the original molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique involves directing X-rays at a single, high-quality crystal of the compound. The resulting diffraction pattern is mathematically analyzed to generate a detailed electron density map, from which the exact atomic positions, bond lengths, and bond angles can be determined.

This method would provide the ultimate confirmation of the structure of this compound, revealing the planarity of the indole ring system and the precise geometry of the carbon-halogen bonds. While the technique is exceptionally powerful, its application is contingent on the ability to grow a suitable single crystal of the compound. Currently, there is no publicly available crystal structure for this compound itself. However, the technique has been successfully applied to numerous complex indole derivatives, underscoring its importance in structural chemistry. uni-marburg.de

Absolute Configuration and Stereochemical Analysis

The determination of the absolute configuration of chiral molecules is essential for understanding their biological activity and chemical properties. For indole derivatives, X-ray crystallography is a definitive method for establishing the three-dimensional arrangement of atoms. taylorandfrancis.com In cases where a chiral center is present, such as in derivatives of this compound, determining the absolute configuration (R or S) is critical. taylorandfrancis.com While information on the absolute configuration of this compound itself is not available as it is not a chiral molecule, the principles of stereochemical analysis are applied to its chiral derivatives. The Cahn-Ingold-Prelog (CIP) priority system is the standard for assigning stereodescriptors. qmul.ac.uk

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by various intermolecular interactions. In indole derivatives, hydrogen bonding and π-π stacking are significant forces that dictate the crystal packing. nih.goviucr.org For instance, in the crystal structure of related bromo-substituted indole compounds, molecules are often linked by N-H⋯O hydrogen bonds, forming chains or more complex three-dimensional networks. iucr.org The presence of halogen atoms (bromine and chlorine) can lead to halogen bonding and other weak interactions like C-H⋯Br and C-H⋯Cl, which further stabilize the crystal structure. iucr.org

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This analysis for a related compound, 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, revealed that H⋯H (28.1%), H⋯O/O⋯H (23.5%), H⋯Br/Br⋯H (13.8%), and H⋯Cl/Cl⋯H (13.0%) are the most significant contacts contributing to the crystal packing. nih.gov These interactions, a combination of hydrogen bonds and van der Waals forces, are crucial in stabilizing the supramolecular architecture. nih.gov

Co-crystal and Salt Form Characterization

The formation of co-crystals and salts is a common strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients. Co-crystals are multi-component crystals held together by non-covalent interactions, such as hydrogen bonds, while salts are formed by the transfer of a proton between an acidic and a basic species. researchgate.netacs.org

For indole derivatives, the potential for forming co-crystals and salts is significant due to the presence of the N-H group, which can act as a hydrogen bond donor. While specific studies on co-crystals or salts of this compound are not detailed in the provided results, the general principles apply. Characterization of these forms would involve techniques like X-ray diffraction to determine the crystal structure and spectroscopic methods (FT-IR, Raman) to identify the nature of the intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a molecular fingerprint for identification.

In the FT-IR spectrum of indole derivatives, characteristic absorption bands are observed. For example, the N-H stretching vibration typically appears in the range of 3200-3500 cm⁻¹. scialert.net The C=O stretching in acetylated indoles is found around 1700 cm⁻¹. scialert.net For related halogenated indole compounds, the IR spectra have been used to confirm the presence of key functional groups. scialert.netnih.govacs.org

Raman spectroscopy offers complementary information. It is particularly sensitive to symmetric vibrations and can be useful for studying the indole ring vibrations. The combination of FT-IR and Raman spectroscopy allows for a comprehensive vibrational analysis, aiding in the structural confirmation of this compound and its derivatives. researchgate.net

Table 1: Selected Vibrational Frequencies for Related Indole Derivatives

| Functional Group | FT-IR (cm⁻¹) | Raman (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | ~3285 | - | scialert.net |

| C=O Stretch | ~1709 | - | scialert.net |

| C=S Stretch | 1217–1229 | - | nih.govacs.org |

Note: Data is for related indole derivatives and not specifically for this compound.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its conjugation system. The indole ring system has a characteristic UV absorption profile due to π→π* transitions.

For indole derivatives, the absorption maxima (λ_max) can be influenced by the nature and position of substituents on the indole ring. Halogen substituents, like bromine and chlorine, can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. UV-Vis spectroscopy has been used to monitor the binding affinity of indole derivatives to proteins by observing shifts in the Soret band. nih.gov For instance, a derivative of 2,3-dihydroindole showed a UV absorbance maximum at 276 nm. smolecule.com

The study of electronic properties through UV-Vis spectroscopy, often complemented by computational methods like Time-Dependent Density Functional Theory (TD-DFT), helps in understanding the charge transfer characteristics and the nature of electronic transitions (e.g., HOMO to LUMO). nih.govacs.org

Table 2: UV-Visible Absorption Data for a Related Indole Derivative

| Compound | λ_max (nm) | Solvent | Reference |

|---|---|---|---|

| 5-(7-Bromo-5-chloro-2,3-dihydroindole-1-carbonyl)-1,2-oxazole-3-carboxamide | 276 | Not specified | smolecule.com |

| (E)-N-Benzyl-2-(5-choro-2hydroxybenzyidene)hydrazinecarbothioamide | 241 | Ethanol | nih.govacs.org |

| (E)-2-(5-Chloro-2-hydroxybenzyidene)-N-(2-flurobenzyl)hyrazinecarbothioamide | 240 | Ethanol | nih.govacs.org |

Note: Data is for related indole derivatives and not specifically for this compound.

Chemical Transformations and Functionalization Strategies of 2 Bromo 5 Chloro 1h Indole

Regioselective Functionalization of the Indole (B1671886) Core

The presence of substituents at the C-2, C-5, and N-1 positions of the indole ring dramatically influences its electronic properties and steric environment. Consequently, subsequent chemical modifications can be directed to specific positions on the heterocyclic core. The strategic manipulation of these positions on 2-bromo-5-chloro-1H-indole allows for the systematic construction of diverse derivatives.

The C-2 position of this compound is pre-functionalized with a bromine atom. This site is not typically susceptible to electrophilic attack, which preferentially occurs at C-3. Instead, functionalization at C-2 is achieved primarily through the replacement of the bromine atom. This is most commonly accomplished via transition-metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These strategies are discussed in detail in section 4.2.1.

The C-3 position of the indole ring is the most nucleophilic carbon and is highly susceptible to electrophilic substitution. Even with the presence of electron-withdrawing halogens, the C-3 position remains the primary site for reactions with electrophiles.

Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) at the C-3 position using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.orgijpcbs.comjk-sci.com The resulting iminium ion is attacked by the electron-rich indole C-3 position, and subsequent hydrolysis yields the C-3 carboxaldehyde. chemistrysteps.com This aldehyde is a versatile intermediate for further synthetic transformations.

Mannich Reaction : This three-component reaction involves the aminoalkylation of the C-3 position. wikipedia.orgbyjus.comorganic-chemistry.org It is achieved by reacting the indole with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. adichemistry.com The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the C-3 of the indole to yield a β-amino-carbonyl compound known as a Mannich base. byjus.com

Friedel-Crafts Acylation : The introduction of an acyl group at the C-3 position can be achieved under Friedel-Crafts conditions. nih.gov This typically involves reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net

| Reaction | Reagents | Product at C-3 |

| Vilsmeier-Haack | DMF, POCl₃ | Formyl (-CHO) |

| Mannich Reaction | Formaldehyde, Dimethylamine | (Dimethylamino)methyl (-CH₂N(CH₃)₂) |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Acetyl (-COCH₃) |

The C-5 position is functionalized with a chlorine atom. While the C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, its modification is still feasible. This differential reactivity allows for selective or sequential functionalization. Typically, the C-2 bromine can be reacted selectively while leaving the C-5 chlorine intact. Subsequent functionalization at C-5 can then be achieved under more forcing reaction conditions, such as higher temperatures or the use of more active catalyst systems. This approach provides a pathway to tri-substituted indole derivatives with distinct groups at the C-2 and C-5 positions.

The nitrogen atom of the indole ring can be readily functionalized through various reactions after deprotonation with a suitable base.

N-Alkylation : This is commonly achieved by treating the indole with a base, such as sodium hydride (NaH), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). youtube.com This Sₙ2 reaction provides N-alkylated indoles. organic-chemistry.orgreddit.com

N-Arylation : The formation of a C-N bond between the indole nitrogen and an aryl group can be accomplished using transition-metal-catalyzed methods like the Buchwald-Hartwig amination or Ullmann condensation. rsc.orgmdpi.com These reactions typically involve coupling the indole with an aryl halide in the presence of a palladium or copper catalyst. wikipedia.orgresearchgate.net

N-Acylation : The indole nitrogen can be acylated using acylating agents like acyl chlorides or anhydrides in the presence of a base. nih.gov This reaction can also be performed using thioesters as a stable acyl source. nih.gov N-acylation is often used to protect the indole nitrogen or to introduce specific functional groups that modulate the compound's biological activity.

| Reaction | Reagents | Product at N-1 |

| N-Alkylation | NaH, CH₃I | Methyl (-CH₃) |

| N-Arylation | Phenyl iodide, Pd or Cu catalyst | Phenyl (-C₆H₅) |

| N-Acylation | Acetyl chloride, Base | Acetyl (-COCH₃) |

Halogen Chemistry of this compound

The two halogen substituents on the this compound scaffold are key handles for extensive synthetic diversification, primarily through transition-metal-catalyzed cross-coupling reactions. The difference in reactivity between the carbon-bromine and carbon-chlorine bonds is a critical feature that enables selective functionalization.

The bromine atom at the C-2 position is significantly more reactive than the chlorine atom at C-5 in palladium-catalyzed cross-coupling reactions. This allows for selective transformations at the C-2 position under mild conditions.

Suzuki Coupling : This reaction involves the coupling of the C-2 bromine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming C-C bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl groups.

Heck Reaction : The Heck reaction couples the C-2 position with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is highly valuable for the synthesis of vinyl-substituted indoles. nih.gov

Sonogashira Coupling : This reaction creates a C-C bond between the C-2 position and a terminal alkyne. researchgate.net It is typically catalyzed by a combination of palladium and copper(I) salts in the presence of a base. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The resulting 2-alkynylindoles are useful intermediates for further cyclization reactions or as building blocks in materials science. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a premier method for forming C-N bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the C-2 position with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles, providing access to 2-aminoindole derivatives. beilstein-journals.orgrsc.orgresearchgate.net

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-5-chloro-1H-indole |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-Styrenyl-5-chloro-1H-indole |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Phenylethynyl)-5-chloro-1H-indole |

| Buchwald-Hartwig | Morpholine (B109124) | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Morpholinyl-5-chloro-1H-indole |

Reactivity of the C-5 Chlorine Substituent

The chlorine atom at the C-5 position of the this compound molecule is significantly less reactive than the bromine atom at the C-2 position in the context of transition-metal-catalyzed cross-coupling reactions. This difference in reactivity is fundamental to the synthetic utility of this scaffold, as it allows for selective functionalization. The C-Br bond is weaker and more readily undergoes oxidative addition to a low-valent metal catalyst (e.g., Palladium(0)) than the more robust C-Cl bond.

Consequently, reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings will preferentially occur at the C-2 position, leaving the C-5 chloro group intact. This allows the chlorine to serve as a synthetic handle for subsequent transformations under more forcing reaction conditions or through alternative activation methods, such as lithiation or Grignard formation, should the C-2 position be blocked. The inertness of the C-5 chlorine under standard coupling conditions designed for C-Br bonds is a key strategic element in the sequential functionalization of the indole ring.

Selective Halogen Exchange Reactions

Selective halogen exchange reactions represent a powerful tool for modulating the reactivity of aryl halides. science.gov For di-halogenated substrates like this compound, it is possible to selectively replace one halogen with another, thereby fine-tuning the substrate for subsequent reactions. science.gov For instance, a bromine or chlorine can be exchanged for iodine to facilitate reactions that proceed more efficiently with aryl iodides.

Metal-halogen exchange is a common method to achieve this selectivity. The reaction of a polybromo-substituted imidazole (B134444) with an organometallic reagent like butyl-lithium can lead to regioselective exchange at the most reactive bromine atom. rsc.org This principle can be extended to this compound. By carefully selecting the organometallic reagent and controlling reaction conditions (e.g., temperature), it is possible to achieve selective metal-halogen exchange at either the C-2 or C-5 position. For example, treatment with reagents like isopropylmagnesium chloride can initiate regioselective exchange, which can then be quenched with an iodine source to install an iodo group, creating a more reactive handle for cross-coupling. researchgate.net The outcome of such reactions is dictated by factors including the stability of the resulting organometallic intermediate and the inherent electronic properties of the C-X bonds.

Coupling Reactions and Annulations

The presence of two distinct halogen atoms makes this compound an excellent substrate for sequential coupling and annulation reactions, providing a pathway to complex, functionalized indole derivatives.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds. The differential reactivity between aryl bromides and chlorides is well-established, with the C-Br bond being significantly more susceptible to oxidative addition by palladium catalysts. thieme-connect.de This chemoselectivity is exploited in the functionalization of this compound.

In a Suzuki reaction , which couples an organohalide with a boronic acid, the C-2 bromine will react selectively. wikipedia.org Similarly, in a Sonogashira reaction , which couples an organohalide with a terminal alkyne, the reaction occurs preferentially at the C-2 position. researchgate.net This allows for the introduction of aryl, vinyl, or alkynyl substituents at C-2 while preserving the C-5 chloro substituent for a potential second coupling reaction under more rigorous conditions. thieme-connect.de This sequential approach enables the controlled, stepwise construction of polysubstituted indoles from a single di-halogenated precursor. researchgate.net

Table 1: Representative Conditions for Selective Cross-Coupling at the C-2 Position Note: These are generalized conditions based on reactions with similar bromo-chloro heteroaromatic substrates.

| Reaction Type | Catalyst | Ligand (if separate) | Base | Solvent | Typical Temperature |

| Suzuki Coupling | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | --- | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DME | 80-100 °C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ | --- | Et₃N / CuI (co-catalyst) | THF or DMF | Room Temp. to 70 °C |

The this compound core can serve as a scaffold for constructing fused-ring systems through intramolecular cyclization and annulation reactions. In these processes, a functional group, previously installed on the indole (often at the nitrogen or via a cross-coupling reaction), reacts with another part of the indole ring to form a new ring.

One strategy involves an initial functionalization at the C-2 position, followed by a cyclization event. For example, a substituent introduced via a Suzuki or Sonogashira coupling can contain a reactive group that subsequently partakes in an intramolecular reaction. Annulation reactions can also be initiated by activating one of the C-X bonds or a C-H bond to form a new fused ring. chim.it Radical cyclization is another powerful method; a radical generated at a side chain can add to the C2-C3 double bond of the indole, a process that has been demonstrated with 2-bromoindoles to synthesize complex polycyclic indolines. rsc.orgresearchgate.net These strategies are critical for synthesizing constrained analogues of biologically active molecules and novel heterocyclic systems. acs.org

Heteroatom Functionalization

While much of the chemistry of this compound is dominated by its halogen substituents, the indole nitrogen atom can also play a crucial role in directing further functionalization. The N-H group can direct transition metal catalysts to activate adjacent C-H bonds, a strategy known as directed metalation or complex-induced proximity effect. msu.edu

For N-unprotected 2-substituted indoles, iridium-catalyzed borylation has been shown to selectively functionalize the C-7 position. msu.edu The indole N-H is believed to coordinate to the iridium catalyst, directing it to the sterically accessible C-7 C-H bond for borylation. This provides a powerful method to introduce functionality at a position that is often difficult to access through classical electrophilic substitution reactions. msu.edu This nitrogen-directed strategy complements the halogen-based chemistry, opening up another vector for the regioselective elaboration of the this compound scaffold. nih.gov

Synthesis of Nitrogen-Containing Heterocyclic Derivatives

The halogen atoms on the this compound scaffold provide reactive handles for constructing more elaborate heterocyclic systems, primarily through transition metal-catalyzed cross-coupling reactions. While direct annulation reactions to form fused systems from this specific isomer are not extensively documented in readily available literature, the principles of indole functionalization allow for the synthesis of a variety of substituted indole derivatives, which are themselves important nitrogen-containing heterocycles.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly effective for creating new carbon-nitrogen (C–N) bonds. Research has demonstrated the successful amination of related polysubstituted indoles, such as 7-bromo-5-chloro-2-phenyl-1H-indole, which serves as a strong model for the reactivity of the title compound. These reactions typically employ a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), in combination with a specialized phosphine (B1218219) ligand like XPhos. The choice of a strong base, for instance, lithium bis(trimethylsilyl)amide (LiHMDS), is crucial for facilitating the catalytic cycle. lookchem.com

This methodology allows for the introduction of a wide range of nitrogen-containing functional groups. Both primary and secondary amines, including cyclic amines like morpholine and piperidine, can be coupled to the indole core. This strategy directly leads to the formation of novel 7-amino-5-chloro-2-phenyl-1H-indole derivatives, expanding the library of accessible nitrogen-containing heterocyclic structures. The reaction conditions are generally robust, providing good to excellent yields for various amine coupling partners. lookchem.com

The following table summarizes representative examples of Buchwald-Hartwig amination reactions performed on a closely related 7-bromo-5-chloroindole substrate, illustrating the potential for synthesizing diverse nitrogen-containing derivatives.

Interactive Data Table: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-5-chloro-2-phenyl-1H-indole Derivatives lookchem.com

| Entry | Amine | Ligand | Base | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline (B41778) | XPhos | LiHMDS | 82 |

| 2 | 4-Methoxyaniline | XPhos | LiHMDS | 85 |

| 3 | Morpholine | XPhos | LiHMDS | 91 |

| 4 | Piperidine | XPhos | LiHMDS | 88 |

| 5 | N-Methylaniline | XPhos | LiHMDS | 75 |

Development of Novel Reaction Methodologies Involving this compound

The development of novel and efficient synthetic methods is critical for advancing drug discovery and materials science. Polysubstituted indoles, including structures analogous to this compound, have been instrumental in pioneering new, facile routes to complex molecules, particularly through the strategic use of palladium-catalyzed cross-coupling reactions.

A significant methodological advancement involves the development of one-pot protocols for the sequential functionalization of dihaloindoles. A general and facile approach has been developed for the synthesis of 2,5,7-trisubstituted indoles, which utilizes a 7-bromo-5-chloro-2-substituted indole intermediate. This strategy showcases the development of selective and sequential cross-coupling reactions, allowing for the programmed introduction of different substituents at specific positions on the indole ring in a single reaction vessel. lookchem.com

The Sonogashira coupling, for example, allows for the introduction of alkynyl groups, while the Suzuki-Miyaura reaction introduces aryl or heteroaryl moieties. The subsequent functionalization at the C5 position can then be explored. This approach represents a novel methodology for building molecular complexity on the indole scaffold from a common, readily available intermediate. lookchem.com The ability to perform these transformations in a one-pot sequence further highlights the novelty and utility of the developed method.

The table below outlines the conditions and outcomes for various palladium-catalyzed cross-coupling reactions on the 7-bromo position of a 5-chloroindole (B142107) substrate, demonstrating the core principles of these newly developed methodologies.

Interactive Data Table: Methodologies for Selective C7-Functionalization of 7-Bromo-5-chloro-2-phenyl-1H-indole lookchem.com

| Reaction Type | Coupling Partner | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 96 |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 95 |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 92 |

| Suzuki-Miyaura | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | 91 |

Computational and Theoretical Studies on 2 Bromo 5 Chloro 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic properties of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT calculations can elucidate the electronic structure and reactivity of complex molecules like 2-Bromo-5-chloro-1H-indole with a favorable balance of accuracy and computational cost.

Optimization of Molecular Geometry and Conformational Analysis

The initial step in any DFT study involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to locate the global minimum on the potential energy surface. The resulting optimized geometry provides a realistic representation of the molecule's shape and is crucial for the accuracy of subsequent electronic property calculations. Conformational analysis would also be performed to identify other low-energy isomers and to understand the molecule's flexibility, which can be particularly insightful for understanding its interactions with other molecules.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a pivotal role in a molecule's chemical reactivity and electronic transitions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, with a larger gap indicating higher stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, while the LUMO may be distributed across the entire molecule, influenced by the electron-withdrawing halogen substituents.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the indole ring and the halogen atoms due to their high electronegativity, while the hydrogen atom attached to the nitrogen would exhibit a positive potential.

Quantum Chemical Descriptors and Global Reactivity Parameters (GRPs)

Chemical Hardness, Softness, and Electrophilicity Index

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are calculated using the energies of the frontier orbitals and provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone.

Table 2: Global Reactivity Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.575 |

| Chemical Softness (S) | 0.388 |

Molecular Dynamics Simulations to Study Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its non-covalent interactions with its environment, such as solvent molecules or biological macromolecules.

The process involves numerically solving Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve over time. These simulations can reveal the preferred shapes (conformations) of the molecule and the dynamics of its transitions between different conformational states. Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as hydrogen bonding and halogen bonding, which are crucial for understanding how the molecule behaves in a condensed phase or a biological system. nih.gov For instance, simulations could model the interaction of this compound with a protein's active site, providing data on binding affinity and orientation.

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value / Description |

| Force Field | AMBER, CHARMM, or OPLS (selection depends on the system) |

| Solvent Model | TIP3P or SPC/E water model for aqueous simulations |

| System Size | ~5000-10000 atoms (molecule plus solvent) |

| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Simulation Time | 100-500 nanoseconds |

| Time Step | 2 femtoseconds |

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) for Experimental Validation

Theoretical calculations are essential for predicting the spectroscopic properties of this compound, which can then be used to validate and interpret experimental data. Density Functional Theory (DFT) is a common and powerful method for these predictions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). These theoretical spectra are invaluable for assigning peaks in experimental NMR data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net This is done by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C-H bend, C-Cl stretch). Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular vibrations. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). nih.gov This calculation provides information about the electronic transitions between molecular orbitals, yielding the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Parameter | Predicted Value | Vibrational/Translational Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | 7.0-8.5 | Aromatic & N-H Protons |

| ¹³C NMR | Chemical Shift (δ, ppm) | 100-140 | Indole Ring Carbons |

| IR | Wavenumber (cm⁻¹) | ~3400 | N-H Stretch |

| ~1450 | C=C Aromatic Stretch | ||

| ~750 | C-Cl Stretch | ||

| ~650 | C-Br Stretch | ||

| UV-Vis | λmax (nm) | ~275 | π → π* transition |

Comparative Theoretical Studies with Analogous Halogenated Indoles

To understand the specific influence of the bromine and chlorine substituents on the properties of this compound, comparative theoretical studies with analogous halogenated indoles are highly informative. Such studies typically involve comparing it with molecules like 2-bromo-1H-indole, 5-chloro-1H-indole, and the parent 1H-indole.

These comparative analyses, usually performed using DFT methods, can elucidate trends in various molecular properties. nih.gov For example, by comparing the calculated electrostatic potential maps, one can visualize how the electron distribution across the indole ring is affected by the different halogen substitutions. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also compared to assess how halogenation impacts the molecule's electronic properties and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. Other properties like the dipole moment and molecular polarizability can also be systematically compared to build a comprehensive understanding of structure-property relationships within this class of compounds.

Table 3: Comparative Theoretical Properties of Halogenated Indoles (Illustrative)

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1H-Indole | 2.11 | -5.30 | -0.15 | 5.15 |

| 5-Chloro-1H-indole | 2.85 | -5.45 | -0.30 | 5.15 |

| 2-Bromo-1H-indole | 2.50 | -5.42 | -0.28 | 5.14 |

| This compound | 3.20 | -5.55 | -0.40 | 5.15 |

Role of 2 Bromo 5 Chloro 1h Indole in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The indole (B1671886) nucleus is a privileged structure in medicinal chemistry and materials science. The presence of bromine at the electron-rich C2 position of 2-bromo-5-chloro-1H-indole makes it particularly amenable to a wide range of modern cross-coupling reactions, enabling the elaboration of the indole core into more complex heterocyclic frameworks. This reactivity is the cornerstone of its utility in synthesizing polycyclic, fused, and spirocyclic systems.

Synthesis of Polycyclic Indole Derivatives

The synthesis of N-fused polycyclic indole derivatives is a significant area of research, and halogenated indoles are key starting materials. biomall.in The C2-bromo functionality of this compound is a prime site for palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of various aryl, alkyl, or alkynyl substituents, which can subsequently participate in intramolecular cyclization reactions to form additional rings.

For instance, a common strategy involves the coupling of an ortho-functionalized aryl group at the C2 position. Subsequent intramolecular cyclization, often catalyzed by a transition metal, can lead to the formation of N-fused tetracyclic or even more complex polycyclic indole analogues. biomall.in The chlorine atom at the C5 position generally remains intact during these transformations, offering a site for later-stage functionalization or serving to modulate the electronic properties of the final molecule.

Table 1: Representative Cross-Coupling Reactions for Polycyclic Indole Synthesis

| Reaction Type | Coupling Partner | Catalyst/Conditions | Intermediate Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-5-chloro-1H-indole |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 2-Alkynyl-5-chloro-1H-indole |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 2-Alkenyl-5-chloro-1H-indole |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | 2-Amino-5-chloro-1H-indole |

This table represents common transformations applicable to 2-bromoindoles for the construction of polycyclic precursors.

Incorporation into Spirocyclic and Fused Ring Systems

The construction of spirocyclic and fused ring systems containing an indole moiety is of great interest due to their prevalence in natural products and pharmaceutically active compounds. Spirooxindoles, in particular, are a prominent class of spirocyclic compounds. While direct examples starting from this compound are not extensively documented in readily available literature, the principles of its reactivity allow for its theoretical incorporation.

A plausible synthetic route could involve the lithiation of the N-protected this compound followed by the addition of a cyclic ketone. The resulting tertiary alcohol could then undergo an acid-catalyzed Pictet-Spengler-type reaction or other cyclization cascades to form a spirocyclic system at the C3 position after appropriate functional group manipulations. Alternatively, the C2 position can be functionalized with a chain that bears a nucleophile, which can then attack the C3 position to forge a new fused ring. The development of domino or tandem reactions that form multiple rings in a single operation is a key goal in modern synthesis, and versatile building blocks like this compound are ideal substrates for such explorations.

Precursor for Natural Product Synthesis Research

Many complex natural products contain the indole core structure. The hexahydropyrrolo[2,3-b]indole scaffold, for example, is found in a number of alkaloids with significant biological activity. The synthesis of these intricate molecules often relies on a retrosynthetic approach that breaks them down into simpler, commercially available building blocks.

Halogenated indoles such as this compound are valuable starting points in this context. The bromine atom can be readily displaced or used in coupling reactions to build key fragments of the natural product skeleton. The chlorine atom provides an additional site for modification, allowing for the synthesis of analogues of the natural product, which is crucial for structure-activity relationship (SAR) studies. While specific total syntheses employing this compound are sparsely reported, its potential as a precursor is evident from synthetic strategies applied to similar 2-bromoindoles.

Intermediate in the Development of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and electronic materials. This compound serves as an important intermediate in this sector. Its bifunctional nature, with two different halogen atoms, allows for stepwise and selective reactions, which is a critical requirement in multi-step industrial synthesis.

For example, its precursor, 2-bromo-5-chloroaniline (B1280272), is recognized as a key intermediate for producing complex molecules for the pharmaceutical and agrochemical industries. The indole derived from this aniline (B41778) inherits this utility. It can be transformed into a wide array of substituted indoles that are not easily accessible through other routes. Research has shown that 5-chloro-indole derivatives can be elaborated into potent enzyme inhibitors for potential therapeutic applications, highlighting the importance of this scaffold in drug discovery programs.

Stereoselective Synthesis Utilizing this compound Scaffolds

Stereoselective synthesis, the ability to produce a single enantiomer of a chiral molecule, is paramount in modern chemistry, particularly for pharmaceuticals. While the this compound molecule itself is achiral, it can be used as a scaffold to build chiral molecules.

This can be achieved by employing chiral catalysts in reactions involving the indole core. For instance, an asymmetric Heck reaction could be used to introduce a vinyl group at the C2 position, creating a new stereocenter. Alternatively, the indole can be functionalized with a prochiral group, and a subsequent reaction can be guided by a chiral reagent or catalyst to induce stereoselectivity. The development of stereoselective methods to synthesize functionalized isoindolines and other related heterocycles demonstrates the ongoing interest in creating chiral molecules from aromatic precursors, a field where versatile scaffolds like this compound can be highly valuable.

Exploration of 2 Bromo 5 Chloro 1h Indole As a Core Scaffold in Medicinal Chemistry Research

Design and Synthesis of Indole-Based Scaffolds for Drug Discovery

The indole (B1671886) scaffold is integral to numerous FDA-approved drugs and is a cornerstone in the development of new therapeutic agents for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders. mdpi.comnih.gov The design of indole-based drugs is driven by the scaffold's ability to interact with multiple biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.com The structural versatility of the indole ring allows for the introduction of various substituents, which can significantly modulate the compound's pharmacological profile. nih.gov

The synthesis of indole scaffolds has evolved from classical methods to more efficient and greener techniques. openmedicinalchemistryjournal.comijpsjournal.com For halogenated indoles like 2-Bromo-5-chloro-1H-indole, synthetic strategies often involve the direct halogenation of an indole precursor. acs.orgresearchgate.net The presence of the bromine atom at the C2 position is particularly significant as it provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This functionalization is crucial for building molecular complexity and exploring structure-activity relationships (SAR). researchgate.net

Scaffold hopping is a key strategy in medicinal chemistry aimed at identifying novel chemical cores that retain the biological activity of a known lead compound but possess improved properties such as potency, selectivity, or pharmacokinetics. This technique is instrumental in expanding intellectual property space and overcoming challenges associated with existing scaffolds. The indole core has been a frequent subject of scaffold-hopping exercises.

For instance, researchers have successfully transformed MCL-1 selective inhibitors based on an indole-2-carboxylic acid scaffold into dual MCL-1/BCL-2 inhibitors by "hopping" from the indole core to an indazole core. nih.gov This demonstrates that while the core structure is altered, the essential pharmacophoric features responsible for target binding are maintained. nih.gov In the context of this compound, a scaffold-hopping approach could involve replacing the indole core with other bicyclic heteroaromatics (e.g., benzofuran, benzimidazole, indazole) while retaining the key bromo and chloro substituents or their bioisosteres to explore new chemical space and potentially discover compounds with novel biological activities or improved drug-like properties. nih.gov The goal is to design molecules with high three-dimensional and pharmacophore similarity to a reference compound but with low scaffold similarity. chemrxiv.org

Rational drug design involves creating new medications based on a deep understanding of the biological target's three-dimensional structure. mdpi.com For indole derivatives, this approach focuses on modifying the scaffold to optimize interactions with the target protein's active site. The substituents on the this compound ring play a critical role in this process.

C5-Chloro Group: The chlorine atom at the C5 position can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's binding pocket. It also enhances the lipophilicity of the molecule, which can improve membrane permeability and hydrophobic interactions within the target site.

C2-Bromo Group: The bromine atom at the C2 position serves primarily as a synthetic handle for introducing a wide variety of functional groups through cross-coupling chemistry. This allows for the systematic exploration of different substituents to probe the binding site and establish a detailed Structure-Activity Relationship (SAR). For example, attaching different aryl groups at this position can explore π-stacking interactions, while adding hydrogen bond donors or acceptors can engage with specific amino acid residues.

The design process often utilizes computational tools like molecular docking to predict how different derivatives will bind to a target, guiding the synthesis of the most promising compounds. mdpi.com A study on 5-chloro-indole-2-carboxylate derivatives demonstrated the rational design of potent inhibitors of EGFR and BRAF kinase pathways, highlighting how modifications to the indole core can lead to highly active and selective compounds. mdpi.com

Chemical Space Exploration of this compound Derivatives

Exploring the chemical space around the this compound scaffold involves synthesizing a library of analogues with diverse substituents at various positions of the indole ring. This allows researchers to map the SAR and optimize the compound's properties. The reactivity of the different positions on the indole ring dictates the synthetic strategies employed.

Key functionalization sites and corresponding reactions include:

N1-Position (Indole Nitrogen): The indole nitrogen can be readily alkylated or arylated under basic conditions to introduce substituents that can modulate solubility, metabolic stability, and target interactions.

C2-Position (Bromo-substituted): This position is primed for metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be used to form C-C, C-N, and C-O bonds, attaching a vast array of chemical moieties.

C3-Position: While the C2 position is blocked by bromine, electrophilic substitution reactions could potentially occur at C3 if the bromine were first removed or if the reaction conditions favored an alternative mechanism. However, a more common strategy would be to use the C2-bromo group to direct metallation at C3, followed by quenching with an electrophile.

Benzene (B151609) Ring Positions (C4, C6, C7): Further functionalization on the benzene portion of the indole is more challenging but can be achieved through directed metallation or specific electrophilic aromatic substitution reactions under forcing conditions.

The table below summarizes potential derivatization strategies for exploring the chemical space of this compound.

| Position | Reaction Type | Reagents/Catalysts | Introduced Moiety | Potential Impact |

|---|---|---|---|---|

| N1 | N-Alkylation / N-Arylation | Base (e.g., NaH, K₂CO₃), Alkyl/Aryl Halide | Alkyl, Benzyl (B1604629), Aryl groups | Modulate solubility, metabolic stability, target engagement |

| C2 | Suzuki Coupling | Pd Catalyst, Boronic Acid/Ester | Aryl, Heteroaryl groups | Introduce π-stacking moieties, explore new binding pockets |

| C2 | Sonogashira Coupling | Pd/Cu Catalysts, Terminal Alkyne | Alkynyl groups | Create rigid linkers, probe linear binding channels |

| C2 | Buchwald-Hartwig Amination | Pd Catalyst, Amine | Primary/Secondary Amines | Introduce H-bond donors/acceptors, basic centers |

| C3 | Lithiation/Electrophile Quench | Organolithium reagent, then Electrophile (e.g., Aldehyde, CO₂) | Alkyl, Hydroxymethyl, Carboxyl groups | Add polar functional groups, alter vector of substitution |

Synthetic Routes to Indole-Hybrid Molecules

Indole-hybrid molecules are compounds that incorporate the indole scaffold along with one or more other distinct pharmacophores. This molecular hybridization strategy aims to create single molecules that can interact with multiple biological targets or combine the favorable properties of different structural classes. The this compound scaffold is an excellent starting point for creating such hybrids due to the versatile reactivity of the C2-bromo position.

A common approach involves a multi-component reaction or a sequential synthesis where the indole core is coupled to another heterocyclic system. For example, a Suzuki coupling reaction could be used to link the C2 position of this compound to a boronic acid-functionalized pyridine, quinoline, or pyrazole (B372694) ring. nih.gov This would generate a bi-heterocyclic structure, combining the pharmacological profiles of both motifs.

One potential synthetic route to a hypothetical indole-pyridine hybrid is outlined below:

Protection of Indole Nitrogen: The N-H of this compound is first protected, for example, with a tosyl or BOC group, to prevent side reactions in subsequent steps.

Suzuki Coupling: The N-protected 2-bromo-5-chloro-indole is reacted with a pyridine-boronic acid derivative (e.g., pyridine-3-boronic acid) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (such as Na₂CO₃).

Deprotection: The protecting group on the indole nitrogen is removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the final indole-pyridine hybrid molecule.

This modular approach allows for the synthesis of a diverse library of hybrid molecules by simply varying the coupling partner in the cross-coupling step.

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. escholarship.org The this compound scaffold can be adapted for the development of such probes. The inherent functionality of the scaffold allows for the attachment of reporter tags (like fluorophores or biotin) or reactive groups for covalent labeling.

For example, the C2 position, after conversion to an amino or hydroxyl group via a Buchwald-Hartwig or similar reaction, could serve as an attachment point for a linker connected to a fluorescent dye. The resulting probe could be used in fluorescence microscopy or flow cytometry to visualize the localization of the target protein within cells.

Alternatively, the scaffold could be incorporated into a covalent chemical probe. By introducing a mildly electrophilic group (a "warhead") onto the indole structure, the resulting molecule can form a stable covalent bond with a specific nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein. This allows for permanent labeling and inhibition, which is useful for target identification and validation studies. escholarship.org The design of such probes requires a careful balance between reactivity and selectivity to ensure that the probe only labels the intended target. The this compound core provides a stable and synthetically tractable platform upon which these functionalities can be built.

Investigations into Material Science Applications of 2 Bromo 5 Chloro 1h Indole Derivatives

Design and Synthesis of Functional Materials

The design of functional materials derived from 2-bromo-5-chloro-1H-indole hinges on the selective functionalization of its core structure. The bromine atom at the C-2 position and the chlorine atom at the C-5 position act as versatile synthetic handles, enabling a wide range of chemical transformations. These reactions are fundamental to integrating the indole (B1671886) moiety into larger, more complex systems designed for specific material science applications.

Key synthetic strategies for creating these functional materials include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. The use of palladium catalysts is crucial for synthesizing brominated indoles through C-N bond-forming reactions, allowing for the construction of intricate molecular frameworks. researchgate.net

Magnesiation: Direct magnesiation of a protected 5-bromo-1H-indole core, using reagents like a mixture of i-PrMgCl/LiCl, allows for the subsequent introduction of various electrophiles at the C-2 position. researchgate.net This method provides a non-cryogenic and efficient route to a variety of 2-substituted 5-bromoindoles. researchgate.net

Functional Group Interconversion: The amine group of precursor molecules like 2-bromo-5-chloroaniline (B1280272) can be readily transformed. chemicalbook.com For instance, it can undergo acidylation to form amides or react with thiophosgene (B130339) to produce isothiocyanates, which are intermediates for more complex heterocyclic systems. chemicalbook.com These transformations are essential for creating precursors to the target indole derivatives.

These synthetic methodologies enable the precise placement of functional groups, which in turn dictates the final material's properties, such as its electronic bandgap, charge transport capabilities, and optical response. The ability to systematically modify the this compound scaffold is thus essential for the rational design of new materials for electronics and polymer science.

Table 1: Selected Synthetic Approaches for Functionalizing Halogenated Indole Precursors This table is interactive. You can sort and filter the data.

| Synthetic Method | Key Reagents | Target Position | Purpose | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-N Coupling | Pd(0) catalyst, PtBu₃ ligand | C-Br | Synthesis of brominated indoles | researchgate.net |

| Direct Magnesiation | i-PrMgCl/LiCl, Diisopropylamine | C-2 | Introduction of various electrophiles | researchgate.net |

| Acidylation | Carboxylic acid anhydrides, s-BuLi | C-2 | Preparation of 2-acylindoles | researchgate.net |

Electronic Properties and Organic Electronics Research

The electron-rich nature of the indole ring system, combined with the electron-withdrawing and reactivity-directing effects of the bromo and chloro substituents, makes derivatives of this compound highly attractive for research in organic electronics. researchgate.net These substitutions can significantly influence the frontier molecular orbital energies (HOMO and LUMO), molecular packing in the solid state, and charge transfer characteristics, which are all critical parameters for electronic and optoelectronic devices. researchgate.netacs.org

Halogenated indole derivatives are actively investigated as potential organic semiconductors. The introduction of halogen atoms can enhance intermolecular interactions, promoting the ordered packing necessary for efficient charge transport in thin-film transistors. While research on this compound itself is specific, the broader class of halogenated indole-based materials has shown promise. For example, dihalogeno derivatives of indigo (B80030) and epindolidione, which are structurally related to indole dimers, have been synthesized and studied for their electronic properties and stability in organic field-effect transistors (OFETs). acs.org The synthesis of 2,8-dibromo epindolidione highlights the interest in using brominated indole-type structures as building blocks for polymeric semiconductors. acs.org The presence of both bromine and chlorine in the this compound scaffold offers a unique combination of reactivity and electronic modulation for developing novel semiconductor materials.

Indole-containing materials are being explored for a range of opto-electronic applications, including electroluminescent devices, due to their inherent photophysical properties. researchgate.net The ability to tune the emission wavelength and fluorescence intensity through chemical modification is a key advantage. researchgate.net By attaching different functional groups to the this compound core via its reactive halogen sites, researchers can design molecules with specific light-absorbing and light-emitting characteristics. This tunability is essential for creating materials for applications such as organic light-emitting diodes (OLEDs) and other optoelectronic technologies. While specific applications in liquid crystal displays are not extensively documented for this particular compound, the fundamental properties of its derivatives align with the requirements for developing advanced optoelectronic materials.

Derivatives of this compound are particularly promising candidates for nonlinear optical (NLO) materials. NLO materials are crucial for technologies like telecommunications and optical data processing. nih.gov Research has shown that the presence of a bromo substituent can significantly enhance the NLO response of organic chromophores compared to other halogens.

A key study demonstrated that bromo-containing chromophores exhibit a static first molecular hyperpolarizability (β₀) that is 1.24 to 5.75 times greater than that of the corresponding chloro-containing chromophores. researchgate.net This enhancement occurs without causing an undesirable shift of the absorption band to longer wavelengths, thus preserving optical transparency. researchgate.net Furthermore, a polyimide functionalized with bromo-containing chromophores displayed a macroscopic NLO coefficient (d₃₃) of 20.1 pm/V, which is substantially higher than reference polyimides containing traditional nitro (9.6 pm/V) or cyano (8.9 pm/V) acceptor groups. researchgate.net This combination of large nonlinearity and good transparency helps to overcome the typical "nonlinear-transparency tradeoff" that often limits the development of NLO materials. researchgate.net

Table 2: Comparison of Macroscopic NLO Coefficients (d₃₃) in Functionalized Polyimides This table is interactive. You can sort and filter the data.

| Chromophore Substituent | NLO Coefficient (d₃₃) | Optical Properties | Reference |

|---|---|---|---|

| Bromo Group | 20.1 pm/V | Good transparency | researchgate.net |

| Nitro Group | 9.6 pm/V | Reference material | researchgate.net |

| Cyano Group | 8.9 pm/V | Reference material | researchgate.net |

Polymer Chemistry and Functional Polymer Design

The this compound scaffold is an excellent monomer or precursor for creating functional polymers. The reactive C-Br and C-Cl bonds can be used as initiation or propagation points in various polymerization reactions, allowing the unique electronic and optical properties of the indole moiety to be incorporated into a macromolecular structure.

Comparative Studies with Analogous Halogenated Indole Systems

Impact of Halogen Position on Reactivity and Selectivity

The position of a halogen on the indole (B1671886) ring profoundly influences the molecule's reactivity and the selectivity of its subsequent transformations. The indole nucleus has distinct reactive zones, primarily the C2 and C3 positions of the electron-rich pyrrole ring and the various positions on the benzene (B151609) moiety.

Direct functionalization of the C7 position is notably more challenging compared to the C2 and C3 positions due to the inherent reactivity patterns of the pyrrole ring rsc.org. The C3 position is typically the most nucleophilic and prone to electrophilic attack. However, the presence of substituents on the indole nitrogen can alter this selectivity. For instance, attaching an electron-withdrawing group to the indole nitrogen can steer halogenation to the C2 position nih.gov.

Halogenation on the benzene portion of the indole, such as the C5 position in 2-Bromo-5-chloro-1H-indole, also has significant consequences. The presence of electron-withdrawing groups, including halogens, at the C4 and C5 positions has been identified as a key factor for the biological activity of certain halogenated indoles mdpi.com. In the case of marine alkaloids known as meridianins, bromine substitution at the C5 or C6 position enhances potency in kinase inhibition, while substitution at C7 is also crucial for activity nih.govresearchgate.net.

Influence of Halogen Identity (Fluoro, Chloro, Bromo, Iodo) on Synthetic Utility

The identity of the halogen substituent—fluorine, chlorine, bromine, or iodine—is a critical determinant of the synthetic utility of a halogenated indole. This influence stems from the differing electronegativity, size, and leaving group ability of the halogens, which affect their performance in a wide range of chemical reactions.

In nucleophilic substitution and cross-coupling reactions, the C-X (X = halogen) bond is typically cleaved. The reactivity order for leaving group ability is generally I > Br > Cl > F. This trend is evident in the synthesis of various indole derivatives. For example, in reactions with potent nucleophiles, bromo- and iodoindoles can be more reactive than their chloro- counterparts mdpi.com. Similarly, in developing nucleophilic aromatic substitution reactions on triazine rings, the 5-bromo derivative provided a significantly better yield than the 5-chloro and 5-fluoro analogs, highlighting the superior performance of bromine as a leaving group in this context acs.org.

The choice of halogen also dictates the types of reactions that can be effectively employed. Iodine, in particular, has unique reactivity that is exploited in specialized synthetic strategies. Iodine-mediated reactions, for instance, are used for the selective functionalization of indoles at the C2 and C3 positions nitw.ac.in. Furthermore, the larger and more polarizable iodine atom is highly effective in forming halogen bonds, an interaction that can be exploited in photochemical C-H alkylation reactions of indoles beilstein-journals.orgnih.gov.

Conversely, fluorine's high electronegativity and the strength of the C-F bond make it a poor leaving group in nucleophilic substitutions. However, its introduction into a molecule can dramatically alter electronic properties and metabolic stability, making fluoro-indoles highly valuable in medicinal chemistry. The reactivity of different halogens in synthetic transformations is summarized in the table below.

Table 2: Comparison of Halogen Synthetic Utility in Indole Chemistry

| Halogen | Electronegativity (Pauling Scale) | C-X Bond Strength (kJ/mol) | Typical Synthetic Role |

|---|---|---|---|

| Iodine (I) | 2.66 | ~240 | Excellent leaving group for cross-coupling and nucleophilic substitution; used in specific iodine-mediated reactions mdpi.comnitw.ac.in. |

| Bromine (Br) | 2.96 | ~280 | Good leaving group, widely used in cross-coupling reactions; offers a balance of reactivity and stability acs.org. |

| Chlorine (Cl) | 3.16 | ~340 | Moderate leaving group; often used when higher reactivity of Br or I is not required. |

Electronic and Steric Effects of Halogen Substituents on Molecular Design

Halogen substituents exert powerful electronic and steric effects that are fundamental to molecular design. These effects control reaction regioselectivity, influence molecular conformation, and mediate intermolecular interactions.

Electronically, halogens are typically considered electron-withdrawing through the inductive effect due to their high electronegativity. This effect can decrease the electron density of the indole ring system. However, they can also act as weak electron-donors through resonance by donating lone-pair electrons to the aromatic system. The balance of these effects depends on the halogen's identity and position.

A key electronic feature of chlorine, bromine, and iodine is their ability to engage in halogen bonding. This occurs because of an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (a "σ-hole") along the axis of the C-X bond acs.org. This positive region can interact favorably with Lewis bases and electron-rich areas of other molecules, making it a crucial noncovalent interaction in drug-receptor binding. DFT studies have confirmed that halogen substitution can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the molecule's ability to accept electrons and form halogen bonds nih.gov.